Cas no 690222-00-5 (N-(2-fluorobenzyl)pentan-1-amine)

690222-00-5 structure
Nome del prodotto:N-(2-fluorobenzyl)pentan-1-amine
N-(2-fluorobenzyl)pentan-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-氟-N-N-戊基苄基胺
- N-(2-fluorobenzyl)pentan-1-amine
- N-[(2-fluorophenyl)methyl]pentan-1-amine
- 2-Fluoro-N-n-pentylbenzylamine
- STK299329
- [(2-FLUOROPHENYL)METHYL](PENTYL)AMINE
- 1185429-72-4
- AB01333913-02
- MFCD04041509
- AKOS000231804
- EN300-167241
- 690222-00-5
- CS-0297612
- NCGC00341674-01
-
- MDL: MFCD04041509
- Inchi: 1S/C12H18FN/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13/h4-5,7-8,14H,2-3,6,9-10H2,1H3
- Chiave InChI: ZAPWIPSINYZNQG-UHFFFAOYSA-N
- Sorrisi: FC1=C([H])C([H])=C([H])C([H])=C1C([H])([H])N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
Proprietà calcolate
- Massa esatta: 195.142327740g/mol
- Massa monoisotopica: 195.142327740g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 6
- Complessità: 138
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12
- XLogP3: 3.4
N-(2-fluorobenzyl)pentan-1-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-167241-0.25g |
[(2-fluorophenyl)methyl](pentyl)amine |
690222-00-5 | 0.25g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-167241-0.1g |
[(2-fluorophenyl)methyl](pentyl)amine |
690222-00-5 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-167241-1.0g |
[(2-fluorophenyl)methyl](pentyl)amine |
690222-00-5 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-167241-0.5g |
[(2-fluorophenyl)methyl](pentyl)amine |
690222-00-5 | 0.5g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-167241-10.0g |
[(2-fluorophenyl)methyl](pentyl)amine |
690222-00-5 | 10g |
$3131.0 | 2023-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368282-1g |
n-(2-Fluorobenzyl)pentan-1-amine |
690222-00-5 | 95% | 1g |
¥5256.00 | 2024-05-03 | |
Enamine | EN300-167241-5.0g |
[(2-fluorophenyl)methyl](pentyl)amine |
690222-00-5 | 5g |
$2110.0 | 2023-06-04 | ||
Enamine | EN300-167241-2.5g |
[(2-fluorophenyl)methyl](pentyl)amine |
690222-00-5 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-167241-0.05g |
[(2-fluorophenyl)methyl](pentyl)amine |
690222-00-5 | 0.05g |
$612.0 | 2023-06-04 |
N-(2-fluorobenzyl)pentan-1-amine Letteratura correlata
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1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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